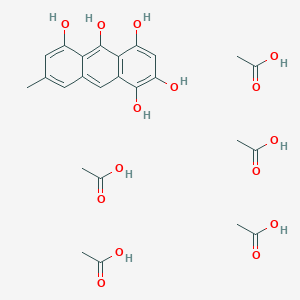
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is a complex organic compound that combines the properties of acetic acid and a substituted anthracene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylanthracene-1,2,4,5,10-pentol typically involves multi-step organic reactions. One common method includes the acetylation of 7-methylanthracene-1,2,4,5,10-pentol using acetic anhydride in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;7-methylanthracene-1,2,4,5,10-pentol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
相似化合物的比较
Similar Compounds
7-methylanthracene-1,2,4,5,10-pentol: The parent compound without the acetic acid moiety.
Anthracene derivatives: Compounds with similar anthracene structures but different substituents.
Uniqueness
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is unique due to the presence of both acetic acid and multiple hydroxyl groups on the anthracene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
61281-24-1 |
|---|---|
分子式 |
C25H32O15 |
分子量 |
572.5 g/mol |
IUPAC 名称 |
acetic acid;7-methylanthracene-1,2,4,5,10-pentol |
InChI |
InChI=1S/C15H12O5.5C2H4O2/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6;5*1-2(3)4/h2-5,16-20H,1H3;5*1H3,(H,3,4) |
InChI 键 |
YDKSYTDOWXZPTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC3=C(C(=CC(=C3O)O)O)C(=C2C(=C1)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


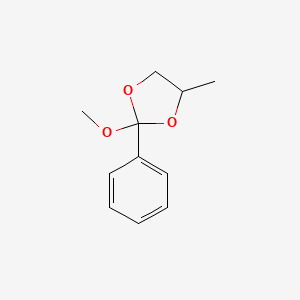
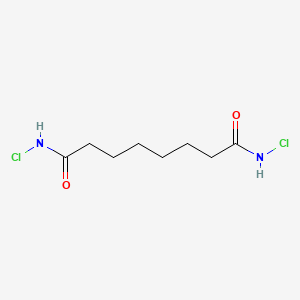
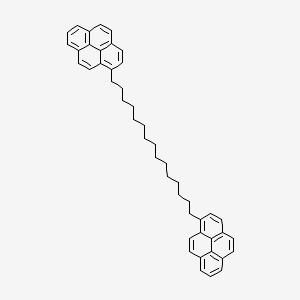
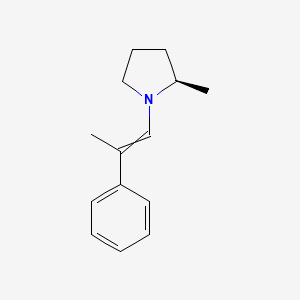
![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
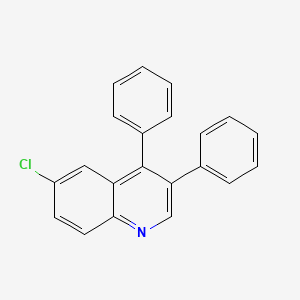
![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
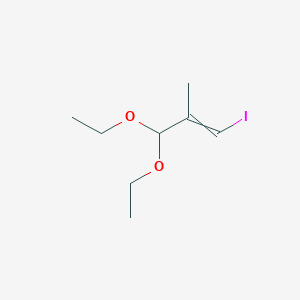
![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
